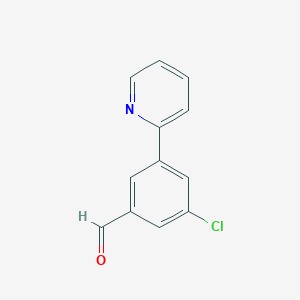

3-Chloro-5-(pyridin-2-yl)benzaldehyde

Description

3-Chloro-5-(pyridin-2-yl)benzaldehyde is a heteroaromatic aldehyde featuring a benzaldehyde core substituted with a chlorine atom at the 3-position and a pyridin-2-yl group at the 5-position. This compound is of interest in organic synthesis due to its dual functional groups (aldehyde and pyridine), which enable diverse reactivity, including condensation, oxidation, and coordination chemistry. Applications may include pharmaceutical intermediates or ligands for metal complexes, though specific uses require further investigation.

Properties

Molecular Formula |

C12H8ClNO |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

3-chloro-5-pyridin-2-ylbenzaldehyde |

InChI |

InChI=1S/C12H8ClNO/c13-11-6-9(8-15)5-10(7-11)12-3-1-2-4-14-12/h1-8H |

InChI Key |

GXTYPSXVKDSMSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=C2)C=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde (Compound I)

Structural Differences :

- Core Structure : Both compounds share a benzaldehyde backbone. However, Compound I incorporates a vinyl linker between the benzene and pyridin-2-yl groups, whereas 3-Chloro-5-(pyridin-2-yl)benzaldehyde directly attaches the pyridin-2-yl group to the benzene ring.

- Substituents : The target compound has a chlorine atom at the 3-position, while Compound I lacks halogen substituents.

Physical/Chemical Properties :

- Crystallography: Compound I crystallizes in the monoclinic system (space group P2₁/c) with distinct unit cell parameters (e.g., a = 12.6674 Å, b = 7.2173 Å) . The absence of a vinyl group in the target compound likely alters packing efficiency and crystal symmetry.

- Spectroscopy : IR and ¹H-NMR data for Compound I show characteristic aldehyde C=O stretches (~1700 cm⁻¹) and vinyl proton resonances (~6.5–7.5 ppm) , whereas the target compound’s NMR would display pyridine-proton coupling near the aldehyde group.

3-Chloro-5-(trifluoromethyl)pyridin-2-yl Acetonitrile (from Patent)

Structural Differences :

- Functional Groups : The patent compound is a nitrile derivative with a trifluoromethyl group, contrasting with the aldehyde functionality in the target compound.

- Substituents : Both share a 3-chloro-5-substituted pyridine motif, but the patent compound substitutes a trifluoromethyl group instead of a pyridin-2-yl group at the 5-position .

Reactivity :

4-{[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde

Structural Differences :

- Linkage : This compound connects the pyridine and benzene rings via an oxygen atom, unlike the direct C–C bond in the target compound.

- Substituents : The pyridine ring bears a trifluoromethyl group (electron-withdrawing) instead of a pyridin-2-yl group (electron-donating/withdrawing depending on orientation).

Physical Properties :

Hazards :

- Both compounds are irritants (Xi hazard class) , though the target compound’s dust or vapor may pose similar risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.